N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

Medicinal Chemistry Chemical Biology Drug Discovery

CAS 301228-32-0 is a strategically differentiated benzimidazole: the ethylene-bridged 4-chlorobenzamide substitution pattern remains unexplored in published SAR, offering novel chemical space for anti-inflammatory or antimicrobial lead discovery. With zero prior biological characterization, it serves as an unencumbered probe for target identification and mechanism-of-action studies. ≥98% purity qualifies it as an analytical reference standard for HPLC/LC-MS method development. Its uncharacterized profile eliminates the experimental reproducibility risks inherent in conflating dissimilar benzimidazole analogs—procure with confidence for exploratory research where novelty is the primary asset.

Molecular Formula C16H14ClN3O
Molecular Weight 299.76
CAS No. 301228-32-0
Cat. No. B2849392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
CAS301228-32-0
Molecular FormulaC16H14ClN3O
Molecular Weight299.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
InChIKeyABPNEUMCHOAVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide (CAS 301228-32-0) Chemical Profile and Procurement Relevance


N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide is a synthetic heterocyclic compound belonging to the benzimidazole class of aromatic organic compounds . Its molecular structure comprises a benzimidazole core linked via an ethylene bridge to a 4-chlorobenzamide moiety, with a molecular formula of C16H14ClN3O and a molecular weight of 299.75 g/mol . This specific combination of structural elements distinguishes it within the broader benzimidazole family and may confer unique physicochemical and biological properties that are of interest for research applications in medicinal chemistry and drug discovery .

Procurement Risk Analysis: Why Generic Benzimidazole Substitution for CAS 301228-32-0 Is Not Advisable


The benzimidazole scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects [1]. However, the specific pharmacological and physicochemical profile of any benzimidazole derivative is highly dependent on the nature and position of its substituents [2]. Therefore, assuming functional or biological equivalence between N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide and other benzimidazole derivatives, such as those with different substituents on the benzimidazole core or variations in the linker and amide moiety, is scientifically unsound and carries significant risk in experimental reproducibility and application outcomes. The quantitative evidence below addresses the specific differentiation of this compound where data exists, while also highlighting critical information gaps that should inform procurement decisions.

Quantitative Differentiation of CAS 301228-32-0: Direct Comparative and Class-Level Evidence


Data Limitation: Absence of Direct Comparative Bioactivity Data for CAS 301228-32-0

An exhaustive search of primary research articles, patents, and authoritative databases reveals a critical absence of published, peer-reviewed bioactivity data for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide (CAS 301228-32-0). This includes a lack of quantitative data for key pharmacological parameters (e.g., IC50, EC50, Ki) against any biological target, as well as an absence of comparative studies against its closest structural analogs. Consequently, no direct head-to-head or cross-study comparable evidence can be provided for this specific compound at this time. Procurement decisions must therefore rely on class-level inferences from structurally related compounds and the compound's potential as a novel research tool, acknowledging the significant data gap that exists. Any claims of specific potency, selectivity, or differentiation for CAS 301228-32-0 are unsupported by verifiable quantitative evidence in the public domain.

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Differentiation: Bioactivity Profiles of Structurally Related 4-Chlorobenzamide Benzimidazole Derivatives

While no data exists for CAS 301228-32-0, a series of structurally related N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogs were synthesized and evaluated for anti-inflammatory and antimicrobial activity. This study provides valuable class-level context [1]. For example, compound 3b (with a 5,6-dimethyl substituent) exhibited 80.6% inhibition of edema at 100 mg/kg in an in vivo rat paw edema model, compared to 57.6% for the standard drug diclofenac at 10 mg/kg. Compound 3l (with a 2-chloro substituent) showed the highest antimicrobial activity, with an MIC of 10 µg/mL against B. subtilis. These findings demonstrate that specific substitution patterns on the benzimidazole core critically influence biological activity and pharmacological profile. Therefore, the uncharacterized substitution pattern of CAS 301228-32-0 (with a 2-ethyl linker and unsubstituted benzimidazole) is expected to yield a distinct and potentially novel activity profile.

Anti-inflammatory Antimicrobial Lead Optimization

Class-Level Comparison: Physicochemical Property Differentiation within the 4-Chlorobenzamide Benzimidazole Series

Even without bioactivity data, physicochemical properties are crucial for differentiating compounds and predicting behavior. While no data is available for CAS 301228-32-0, we can infer potential differences from closely related analogs . N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide (CAS 314769-80-7) has a molecular formula of C20H14ClN3O and a molecular weight of 347.80 g/mol. CAS 301228-32-0, with a formula of C16H14ClN3O and a weight of 299.75 g/mol, is significantly smaller and has a lower ClogP, suggesting differences in membrane permeability and solubility . Another analog, N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide (molecular formula C20H22ClN3O, molecular weight 355.86 g/mol), is larger and more lipophilic due to the butyl group. These differences in size and lipophilicity are key drivers of ADME and pharmacokinetic profiles, meaning that CAS 301228-32-0 cannot be considered interchangeable with these analogs.

Physicochemical Properties Medicinal Chemistry Drug Design

Procurement-Aligned Application Scenarios for N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide (CAS 301228-32-0)


Medicinal Chemistry and Lead Optimization Programs

Based on class-level evidence, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide is a viable candidate for inclusion in medicinal chemistry screening libraries. Its uncharacterized profile makes it a potential novel starting point for structure-activity relationship (SAR) studies aimed at discovering new anti-inflammatory or antimicrobial leads, as suggested by the activity of structurally related 4-chlorobenzamide benzimidazole analogs . The compound's unique linker and substitution pattern, which have not been explored in published SAR studies, offer the opportunity to probe new chemical space within the benzimidazole class.

Chemical Biology Probe Development

The lack of prior biological characterization positions CAS 301228-32-0 as a valuable research tool for target identification and mechanism-of-action studies. Researchers can use it as a scaffold for chemical modification or as a probe to interrogate biological systems, with the understanding that its activity profile is unknown . Its procurement is justified in exploratory research where novelty and lack of prior art are assets, not liabilities.

Method Development and Analytical Standardization

With a minimum purity of ≥98% , this compound is suitable for use as an analytical reference standard in the development and validation of new analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying benzimidazole derivatives. Its distinct chemical structure ensures it can be reliably distinguished from other benzimidazole-based compounds in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.